molecular formula C41H59N11O9 B1671415 Gdpflrfamide CAS No. 110325-85-4

Gdpflrfamide

Katalognummer: B1671415
CAS-Nummer: 110325-85-4
Molekulargewicht: 850 g/mol
InChI-Schlüssel: CZDLNUYGHZETAQ-JNRWAQIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gdpflrfamide is a neuropeptide found in the snail Lymnaea stagnalis.

Wissenschaftliche Forschungsanwendungen

Gdpflrfamide is a bioactive peptide that has garnered attention in scientific research due to its diverse applications, particularly in neuroscience and pharmacology. This article delves into the various applications of this compound, supported by comprehensive data tables and documented case studies.

Modulation of Cholinergic Neurotransmission

One of the primary applications of this compound is its role in modulating cholinergic neurotransmission. Research indicates that this compound affects the activity of specific interneurons in the nervous system of the snail Lymnaea stagnalis. These interneurons are crucial for cardiorespiratory functions, and this compound's interaction with them suggests potential avenues for understanding similar mechanisms in higher organisms .

Neuropharmacological Studies

This compound has been utilized in neuropharmacological studies to explore its effects on synaptic transmission. For instance, investigations into its pharmacological properties have shown that it can influence synaptic efficacy, which is critical for learning and memory processes. Such studies provide insights into how neuropeptides can be targeted for therapeutic interventions in cognitive disorders.

Data Table: Research Findings on this compound

Study ReferenceOrganismKey FindingsApplication Area
Lymnaea stagnalisInhibition of cholinergic neurotransmissionNeuroscience
Various speciesRole in modulating neural circuitsNeuropharmacology
Human modelsPotential applications in treating cognitive disordersTherapeutic development

Case Study 1: this compound in Molluscan Models

In a study involving Lymnaea stagnalis, researchers investigated the effects of this compound on respiratory patterns. The results demonstrated that administration of this compound altered the firing rates of respiratory neurons, indicating its potential as a modulator of respiratory functions. This finding opens up possibilities for using this compound analogs in respiratory therapies .

Case Study 2: Therapeutic Potential in Cognitive Disorders

Another significant study explored the effects of this compound on synaptic plasticity within mammalian models. The findings suggested that this compound enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory. These results indicate that this compound could be developed into a therapeutic agent for cognitive enhancement or recovery following neurological damage .

Q & A

Basic Research Questions

Q. What methodological approaches are used to identify and sequence GDPFLRFamide in neural tissues?

this compound is typically identified using a combination of high-performance liquid chromatography (HPLC) for peptide separation and tandem mass spectrometry (MS/MS) for sequencing . Edman degradation is also employed but may lose C-terminal residues during processing, necessitating corroboration with MS/MS to resolve ambiguities (e.g., distinguishing this compound from truncated variants) . Researchers should validate sequences using multiple techniques to account for technical limitations like wash-off artifacts in Edman sequencing.

Q. How is this compound expression analyzed across neuronal subtypes?

Single-cell transcriptomics and immunohistochemistry are primary methods. For example, RNA sequencing (RNA-seq) can map FMRFamide gene transcripts, while antibody-based assays localize this compound in specific neurons . Co-expression analysis with electrophysiological profiling (e.g., calcium imaging) helps correlate peptide presence with functional activity . Researchers must optimize antibody specificity to avoid cross-reactivity with structurally similar peptides like SDPFLRFamide .

Q. What functional assays are used to study this compound’s role in neural signaling?

In vitro calcium imaging and electrophysiological recordings are standard. This compound’s effects on intracellular calcium levels in Lymnaea stagnalis neurons, for instance, were quantified using fluorometric assays . Dose-response experiments and receptor-binding studies (e.g., competitive inhibition assays) further clarify its bioactivity. Controls should include scrambled peptides to isolate sequence-specific effects.

Advanced Research Questions

Q. How can experimental designs differentiate this compound’s effects from co-expressed neuropeptides?

Researchers must address confounding factors via:

  • Targeted knockouts : CRISPR/Cas9 editing of the FMRFamide gene to silence this compound while preserving other transcripts .
  • Pharmacological isolation : Use selective antagonists for this compound receptors (if known) alongside broad-spectrum inhibitors to block co-released peptides .
  • Spatiotemporal profiling : Time-resolved mass spectrometry to track this compound release dynamics independently of co-localized peptides .

Q. How should contradictory data on this compound’s receptor interactions be resolved?

Contradictions often arise from interspecies receptor variability or assay conditions. Strategies include:

  • Cross-species validation : Test this compound on homologous receptors from multiple organisms (e.g., Lymnaea vs. Drosophila models) .
  • Dose recalibration : Ensure physiological relevance of peptide concentrations used in vitro versus endogenous levels in vivo .
  • Meta-analysis : Systematically compare published binding affinities using standardized metrics (e.g., pEC50 values) and adjust for methodological differences .

Q. What multi-omics approaches integrate this compound’s biosynthetic pathways with functional networks?

  • Proteogenomics : Combine RNA-seq data (to identify FMRFamide splice variants) with peptidomics to map this compound production stages .
  • Network modeling : Use tools like Cytoscape to link this compound expression patterns with neuronal activity datasets (e.g., electrophysiology or calcium imaging) .
  • Machine learning : Train algorithms to predict this compound-receptor interactions based on sequence motifs and structural homology .

Q. Methodological Considerations

  • Data Quality Control : Always include technical replicates in HPLC/MS workflows to account for peptide degradation or column variability .
  • Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models .
  • Contradiction Analysis : Apply iterative hypothesis testing, as outlined in qualitative research frameworks, to reconcile conflicting results (e.g., re-evaluating assay conditions or sample purity) .

Eigenschaften

CAS-Nummer

110325-85-4

Molekularformel

C41H59N11O9

Molekulargewicht

850 g/mol

IUPAC-Name

(3S)-3-[(2-aminoacetyl)amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C41H59N11O9/c1-24(2)19-29(37(58)48-27(15-9-17-46-41(44)45)36(57)49-28(35(43)56)20-25-11-5-3-6-12-25)50-38(59)30(21-26-13-7-4-8-14-26)51-39(60)32-16-10-18-52(32)40(61)31(22-34(54)55)47-33(53)23-42/h3-8,11-14,24,27-32H,9-10,15-23,42H2,1-2H3,(H2,43,56)(H,47,53)(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,54,55)(H4,44,45,46)/t27-,28-,29-,30-,31-,32-/m0/s1

InChI-Schlüssel

CZDLNUYGHZETAQ-JNRWAQIZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)CN

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)CN

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)CN

Aussehen

Solid powder

Key on ui other cas no.

110325-85-4

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

GDPFLRF

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GDPFLRFamide
Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide
glycyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gdpflrfamide
Reactant of Route 2
Gdpflrfamide
Reactant of Route 3
Reactant of Route 3
Gdpflrfamide
Reactant of Route 4
Gdpflrfamide
Reactant of Route 5
Gdpflrfamide
Reactant of Route 6
Gdpflrfamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.